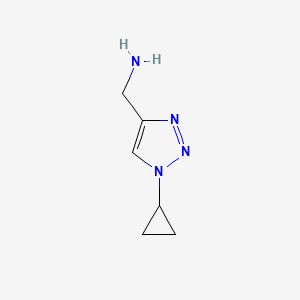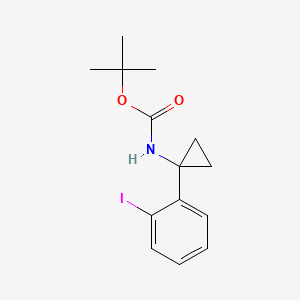
tert-Butyl (1-(2-iodophenyl)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a tert-butyl group, an iodophenyl group, and a cyclopropyl group, making it a unique and interesting molecule for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-iodophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted carbamate derivatives
科学研究应用
Chemistry: tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on various biological systems. It can be used to investigate enzyme inhibition and protein interactions .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
- tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Comparison: Compared to its brominated, chlorinated, and fluorinated analogs, tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can enhance the compound’s ability to participate in halogen bonding and other interactions. This makes it a valuable compound for studying halogen effects in chemical and biological systems .
属性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI 键 |
TTXUJQDOUSYEGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


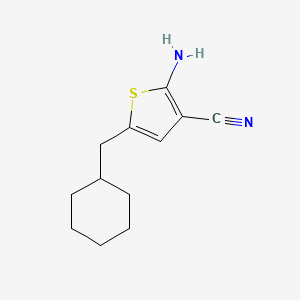
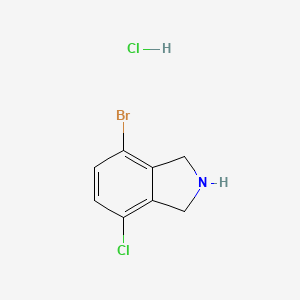
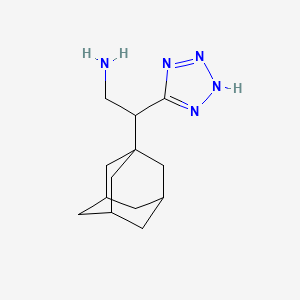
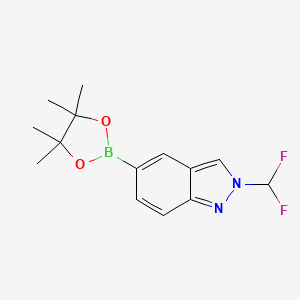

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
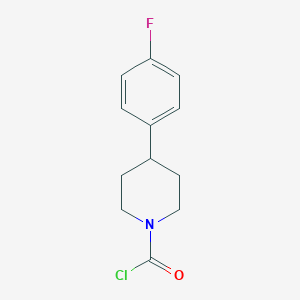
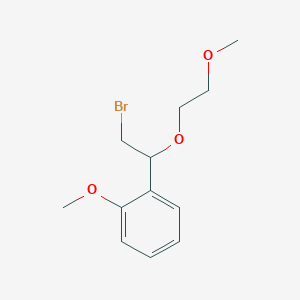
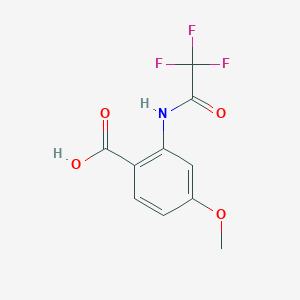
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
